

# Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of MAK683 in Vivo

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## Compound of Interest

Compound Name: *Mak683-CH<sub>2</sub>CH<sub>2</sub>cooh*

Cat. No.: *B11928728*

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## Introduction

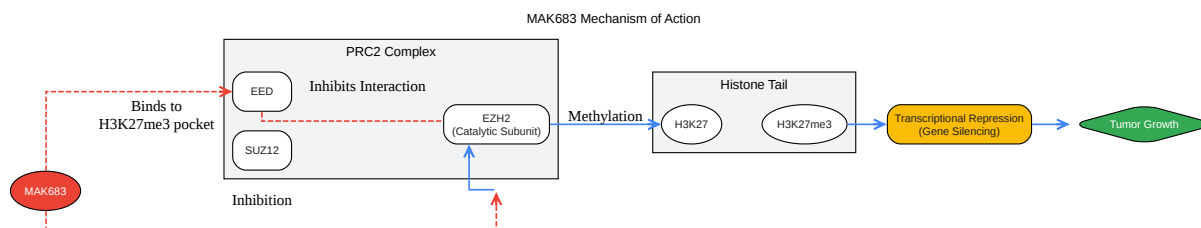
MAK683 is a first-in-class, orally bioavailable, and selective allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4][5] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies, making it an attractive therapeutic target.[4][5] MAK683 disrupts the PRC2 complex, leading to a reduction in H3K27me3 levels and subsequent modulation of gene expression, thereby inhibiting the proliferation of cancer cells dependent on PRC2 activity.[1][2][3]

These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of MAK683, based on findings from the first-in-human clinical trial NCT02900651.[4][5] Detailed protocols for key in vivo experimental procedures are also presented to guide researchers in the preclinical and clinical evaluation of MAK683 and other EED inhibitors.

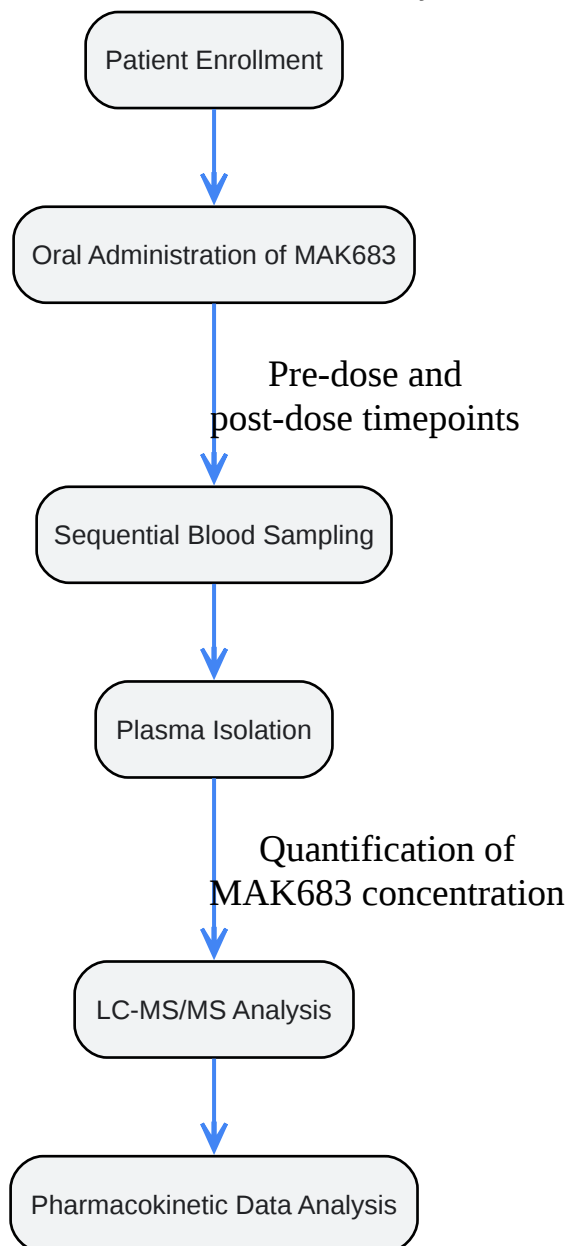
## Mechanism of Action of MAK683

MAK683 exerts its anti-cancer effects by allosterically inhibiting the PRC2 complex. The core components of the PRC2 complex include EZH2 (the catalytic subunit), SUZ12, and EED.[6] EED contains a binding pocket that recognizes H3K27me3, an interaction that is crucial for the allosteric activation and maintenance of PRC2's methyltransferase activity.[3][6]

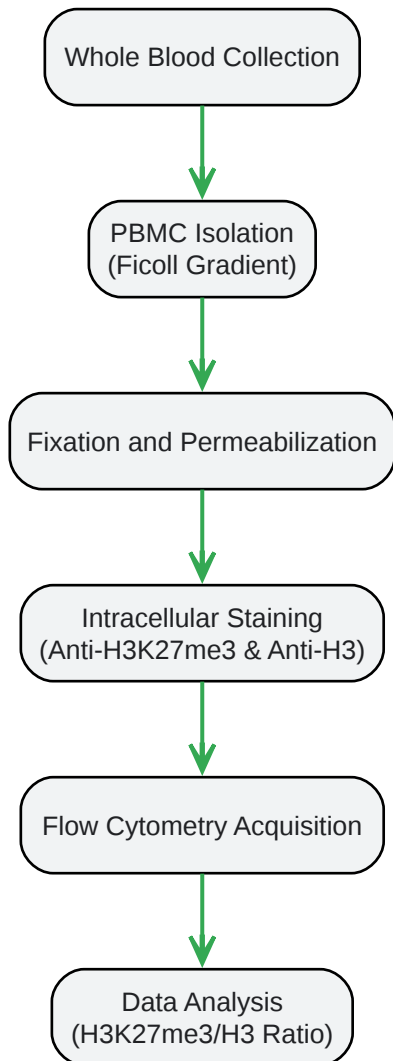
MAK683 binds to this H3K27me3-binding pocket on EED, inducing a conformational change that prevents the interaction between EED and EZH2.[1][2][3] This disruption of the EED-EZH2 interaction abrogates the catalytic activity of the PRC2 complex, leading to a global reduction in H3K27me3 levels.[1][2][3] The subsequent reactivation of PRC2-target genes, including tumor suppressor genes, results in anti-proliferative effects in cancer cells.



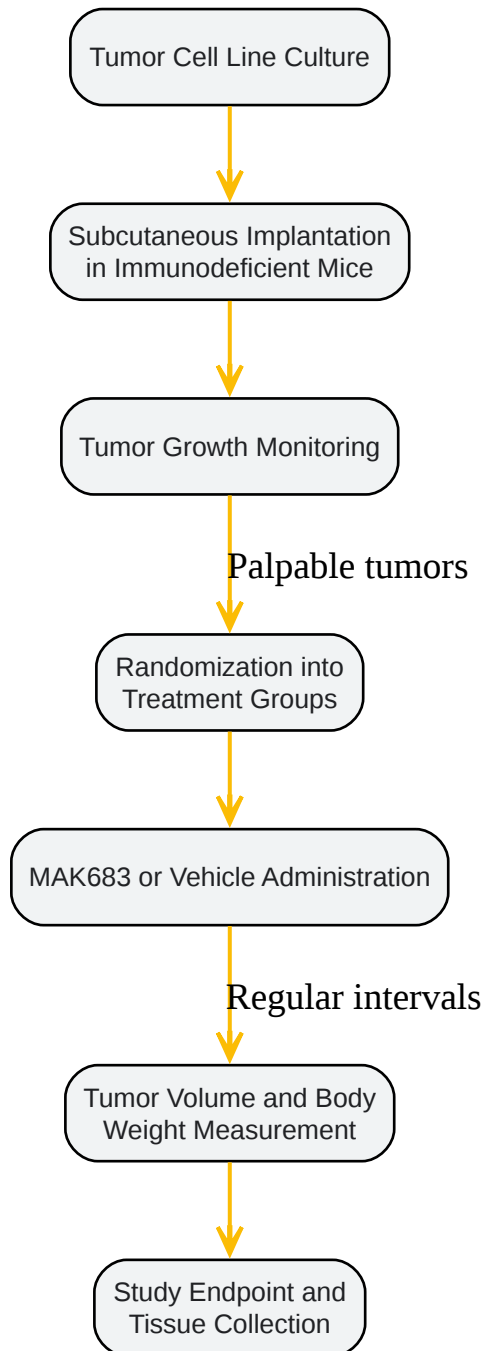
## Clinical Pharmacokinetic Study Workflow



## Pharmacodynamic Flow Cytometry Workflow



## Preclinical Xenograft Study Workflow



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